molecular formula C12H10FN B7946656 2-Fluoro-6-(p-tolyl)pyridine CAS No. 1245646-59-6

2-Fluoro-6-(p-tolyl)pyridine

Cat. No.: B7946656
CAS No.: 1245646-59-6
M. Wt: 187.21 g/mol
InChI Key: HXQJIZMCDAUPCA-UHFFFAOYSA-N
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Description

2-Fluoro-6-(p-tolyl)pyridine is an aromatic heterocyclic compound with the molecular formula C12H10FN It consists of a pyridine ring substituted with a fluorine atom at the 2-position and a p-tolyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-6-(p-tolyl)pyridine can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound often employs the Suzuki-Miyaura coupling due to its efficiency and scalability. The process involves the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-(p-tolyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Organolithium reagents, palladium catalysts, and bases such as potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Alkyl or aryl-substituted pyridines.

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Dihydropyridine derivatives.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(p-tolyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

    2-Fluoropyridine: Lacks the p-tolyl group, making it less hydrophobic and potentially less bioactive.

    6-(p-tolyl)pyridine: Lacks the fluorine atom, which may reduce its reactivity and binding affinity in biological systems.

    2-Chloro-6-(p-tolyl)pyridine: Similar structure but with a chlorine atom instead of fluorine, which can affect its chemical reactivity and biological activity.

Uniqueness: 2-Fluoro-6-(p-tolyl)pyridine is unique due to the presence of both the fluorine atom and the p-tolyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the p-tolyl group increases its hydrophobicity and potential interactions with biological targets .

Properties

IUPAC Name

2-fluoro-6-(4-methylphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN/c1-9-5-7-10(8-6-9)11-3-2-4-12(13)14-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQJIZMCDAUPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744683
Record name 2-Fluoro-6-(4-methylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245646-59-6
Record name 2-Fluoro-6-(4-methylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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